

3-Amino-4-chlorophenylboronic acid chemical structure and CAS number

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Compound of Interest

Compound Name: 3-Amino-4-chlorophenylboronic acid

Cat. No.: B1275839

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An In-Depth Technical Guide to 3-Amino-4-chlorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-chlorophenylboronic acid is a specialized organic compound that serves as a valuable building block in modern synthetic chemistry. Its unique structure, featuring an amino group, a chlorine atom, and a boronic acid moiety on a phenyl ring, makes it a versatile reagent for the construction of complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role in drug discovery and proteomics.

Chemical Structure and Identification

The chemical structure of **3-Amino-4-chlorophenylboronic acid** is characterized by a benzene ring substituted with an amino group at the 3-position, a chlorine atom at the 4-position, and a boronic acid group at the 1-position.

Chemical Structure:

Key Identifiers:

Identifier	Value
CAS Number	850689-36-0[1][2]
Molecular Formula	C ₆ H ₇ BClNO ₂ [1][3]
Molecular Weight	171.39 g/mol [2]
InChI Key	CSGAGFPHVVBHDF-UHFFFAOYSA-N
SMILES	<chem>Nc1cc(ccc1Cl)B(O)O</chem>

A hydrochloride salt of this compound is also commercially available with the CAS number 850568-45-5.[4]

Physicochemical Properties

Detailed experimental data for the physicochemical properties of **3-Amino-4-chlorophenylboronic acid** are not readily available in public literature. However, properties can be inferred from similar compounds, such as 3-chlorophenylboronic acid and 4-chlorophenylboronic acid.

Property	Value/Information	Source/Analogy
Appearance	Solid form is typical.	General observation for similar compounds.
Solubility	Likely slightly soluble in water; soluble in organic solvents like methanol, DMSO, and DMF.[5]	Based on data for 3-chlorophenylboronic acid.
pKa	Data not available.	-
Melting Point	Data not available. For comparison, the melting point of 3-aminophenylboronic acid is 225 °C.	Analogy to a similar compound.

Note: A major supplier, Sigma-Aldrich, indicates that they do not collect analytical data for this specific product, and the buyer is responsible for confirming its identity and purity.

Synthesis

A general and representative method for the synthesis of aminophenylboronic acids can be adapted from known procedures for similar compounds. The synthesis often involves a multi-step process starting from a nitro-substituted aryl halide.

Representative Synthesis Protocol (adapted from similar compounds):

- **Borylation of a Nitroaryl Halide:** The synthesis can commence with a palladium-catalyzed coupling reaction between a protected amino- or nitro-substituted dihalobenzene and a diboron ester, such as bis(pinacolato)diboron.
- **Hydrolysis of the Boronate Ester:** The resulting boronate ester is then hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.
- **Reduction of the Nitro Group:** If starting with a nitro-substituted precursor, the nitro group is subsequently reduced to an amino group, typically using a reducing agent like hydrogen gas with a palladium catalyst or tin(II) chloride.

Key Applications and Experimental Protocols

The primary application of **3-Amino-4-chlorophenylboronic acid** is in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is a powerful tool for forming carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling Reaction

This reaction is fundamental in the synthesis of biaryl and heteroaryl compounds, which are common motifs in many pharmaceutical agents.

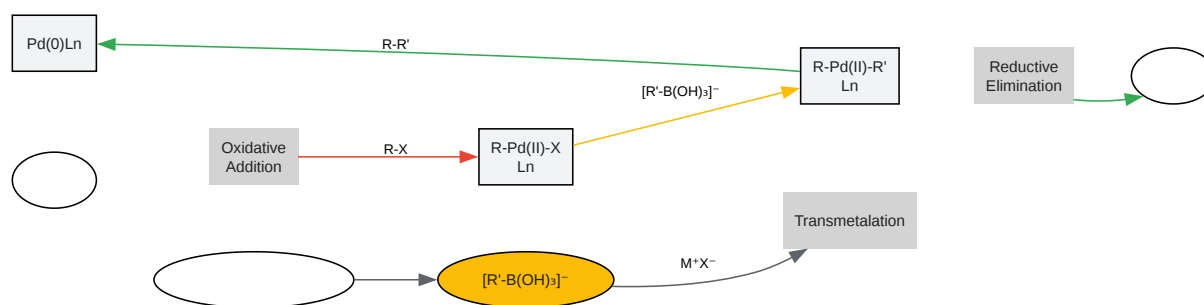
Representative Experimental Protocol for Suzuki-Miyaura Coupling:

- **Reaction Setup:** To a reaction vessel, add the aryl halide (1.0 eq), **3-Amino-4-chlorophenylboronic acid** (1.2-1.5 eq), and a base such as potassium carbonate or cesium carbonate (2.0 eq).
- **Catalyst and Ligand Addition:** Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd(PPh}_3)_4$, 0.05 eq).

- **Solvent Addition:** Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or toluene and an aqueous solution (e.g., 4:1 ratio).
- **Inert Atmosphere:** Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) multiple times.
- **Reaction Conditions:** Heat the reaction mixture with stirring at a temperature typically ranging from 80 to 120 °C for several hours, monitoring the reaction progress by TLC or LC-MS.
- **Work-up and Purification:** Upon completion, cool the reaction mixture, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.

Catalytic Cycle of the Suzuki-Miyaura Coupling:

The mechanism involves a catalytic cycle with a palladium catalyst.



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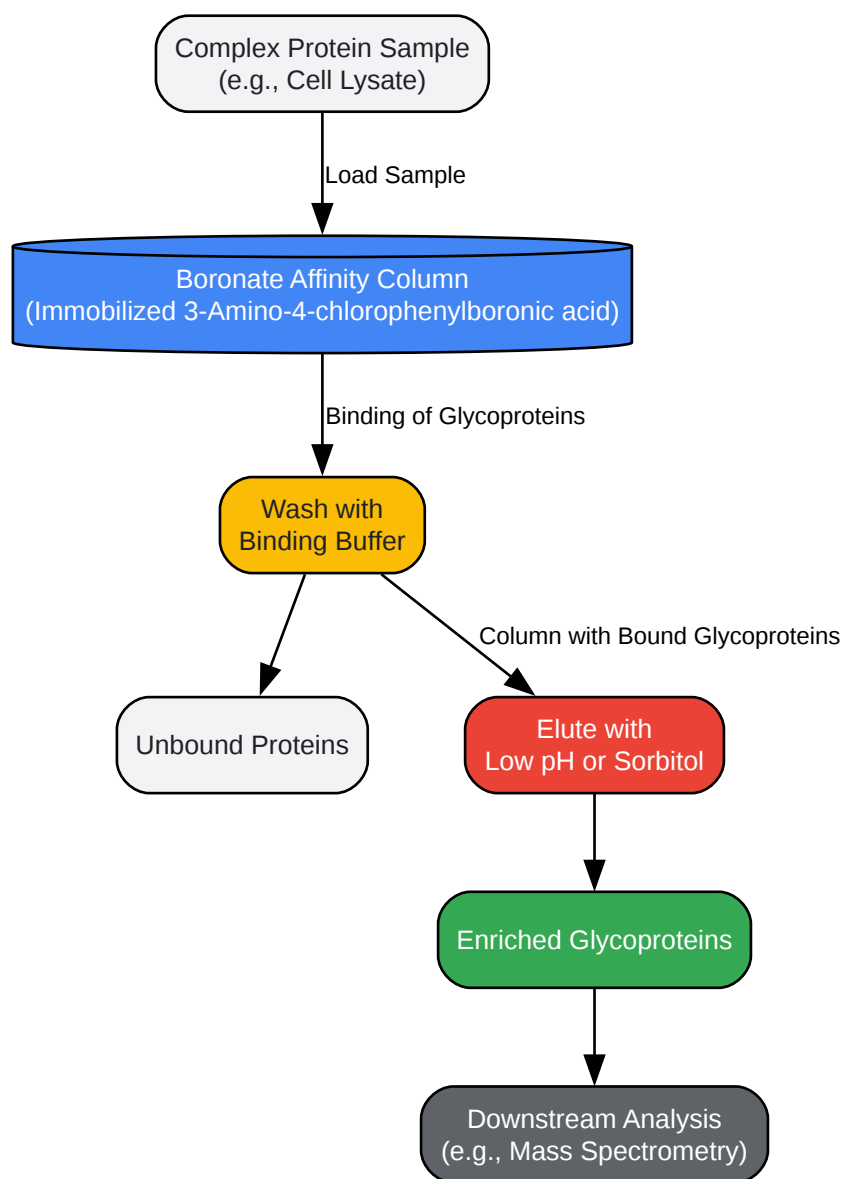
Suzuki-Miyaura Coupling Catalytic Cycle

Applications in Proteomics

Boronic acids are known to form reversible covalent bonds with cis-diols, a structural feature present in glycoproteins and ribonucleosides. This property makes **3-Amino-4-chlorophenylboronic acid** a potential tool in proteomics research, particularly for affinity chromatography to enrich or isolate glycoproteins from complex biological samples.

Potential Experimental Workflow for Glycoprotein Enrichment:

- Immobilization: Covalently attach **3-Amino-4-chlorophenylboronic acid** to a solid support (e.g., agarose beads) through its amino group.
- Sample Loading: Load a complex protein mixture (e.g., cell lysate) onto the boronate-functionalized column under conditions that favor the binding of cis-diols (typically alkaline pH).
- Washing: Wash the column with a binding buffer to remove non-specifically bound proteins.
- Elution: Elute the bound glycoproteins by changing the pH to acidic conditions or by using a competing diol-containing molecule (e.g., sorbitol).
- Downstream Analysis: The enriched glycoproteins can then be analyzed by techniques such as mass spectrometry.



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Workflow for Glycoprotein Enrichment

Conclusion

3-Amino-4-chlorophenylboronic acid is a highly functionalized building block with significant potential in the synthesis of novel organic molecules, particularly in the pharmaceutical industry through its application in Suzuki-Miyaura cross-coupling reactions. While specific experimental data for this compound is sparse, its utility can be confidently inferred from the well-established chemistry of related arylboronic acids. Its potential application in proteomics for the selective enrichment of glycoproteins further broadens its relevance to the scientific community. As

research in drug discovery and chemical biology continues to advance, the demand for such versatile and strategically substituted reagents is expected to grow.

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